Potency Differential: Slk/stk10-IN-1 vs. Clinically Used EGFR Inhibitors Erlotinib and Gefitinib
Slk/stk10-IN-1 is a dedicated chemical probe designed for dual SLK/STK10 inhibition, whereas the clinically approved EGFR inhibitors erlotinib and gefitinib exhibit significant, but highly variable, off-target activity against STK10 and SLK. Quantitative comparisons reveal that erlotinib potently inhibits STK10 and SLK at clinically relevant concentrations, while gefitinib has only marginal activity [1]. This off-target inhibition is not only an experimental confounder but is also mechanistically linked to specific adverse clinical outcomes, underscoring the need for a selective tool compound like Slk/stk10-IN-1.
| Evidence Dimension | In vitro kinase inhibition |
|---|---|
| Target Compound Data | Designed for potent and selective dual inhibition of SLK and STK10 with nanomolar potency |
| Comparator Or Baseline | Erlotinib: Potently inhibits STK10 and SLK at clinical concentrations. Gefitinib: Only slightly inhibits STK10 [1] |
| Quantified Difference | Qualitative difference: Dedicated dual inhibitor vs. clinically significant off-target inhibitor vs. weak off-target inhibitor |
| Conditions | In vitro kinase assays; clinical concentration range for erlotinib/gefitinib |
Why This Matters
Using erlotinib or gefitinib to study SLK/STK10 biology would introduce confounding off-target effects on EGFR and other kinases, making it impossible to attribute cellular phenotypes specifically to SLK/STK10 modulation.
- [1] Yamamoto, N., Honma, M., & Suzuki, H. (2011). Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. Molecular Pharmacology, 80(3), 466-475. View Source
